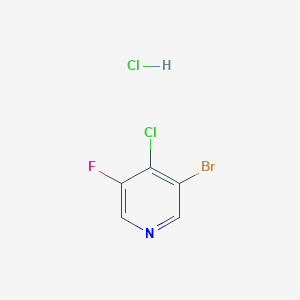

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

説明

3-Bromo-4-chloro-5-fluoropyridine hydrochloride is a halogenated pyridine derivative. While the provided papers do not directly discuss this compound, they offer insights into the reactivity and synthesis of similar halogenated pyridines, which can be extrapolated to understand the properties and potential synthetic routes for this compound.

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. Additionally, the chemoselective functionalization of halopyridines, as shown with 5-bromo-2-chloro-3-fluoropyridine, indicates that selective halogen substitution is possible under controlled conditions .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related Schiff base compound was elucidated, providing information on bond lengths, angles, and molecular conformation . These structural details are crucial for understanding the reactivity and designing further chemical modifications.

Chemical Reactions Analysis

Halogenated pyridines exhibit diverse reactivity depending on the position of the halogen atoms and the reaction conditions. For example, the reactivity of halogen atoms in different positions of dihydroxypyridine derivatives has been studied, revealing that the position of the halogen can influence the outcome of substitution reactions . This knowledge can be applied to predict the reactivity of 3-bromo-4-chloro-5-fluoropyridine in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be influenced by the nature and position of the halogen substituents. A Density Functional Theory (DFT) study showed that solvent effects can significantly impact the molecular parameters, vibrational frequencies, and chemical reactivities of halopyridines . These findings suggest that the properties of this compound would also be sensitive to the solvent environment and could be fine-tuned for specific applications.

科学的研究の応用

Halogen-rich Intermediate for Synthesis

- The compound serves as a valuable halogen-rich intermediate for the synthesis of pentasubstituted pyridines. Using halogen dance reactions, researchers have demonstrated simple syntheses of halopyridines, which are crucial for further chemical manipulations in medicinal chemistry. This process enables the generation of a variety of pentasubstituted pyridines with desired functionalities, paving the way for the development of novel chemical entities (Wu et al., 2022).

Solvent Effects on Molecular Parameters

- A study on the solvent effects on similar halopyridines revealed that molecular parameters like structure and energy levels are influenced by solvent polarity. This has implications for the reactivity and stability of halopyridines in various chemical environments, providing insights into their potential applications in different solvent media. Such understanding is crucial for optimizing reaction conditions in synthetic chemistry, especially when halopyridines are used as intermediates or reactants (Bilkan, 2018).

Radiofluorination and Palladium-Catalyzed Amination

- In the context of radiopharmaceutical synthesis, 2-bromo-5-fluoropyridine, a closely related compound, has been used as a precursor for radiofluorination followed by palladium-catalyzed amination. This approach yielded 2-amino-5-[18F]fluoropyridines in significant yields, demonstrating the potential of halopyridines in the development of radiolabeled compounds for medical imaging and diagnostic purposes. This application underscores the importance of halopyridines in the synthesis of novel radiotracers (Pauton et al., 2019).

Novel Synthesis Approaches

- Research on halopyridines has also led to novel synthesis methodologies, such as the 1,3-dipolar cycloaddition of alkynes to azides in ionic liquids, yielding 1,4,5-trisubstituted [1,2,3]-triazoles. This method highlights the versatility of halopyridines as reactants in cycloaddition reactions, contributing to the diversity of synthetic routes available for the construction of complex heterocyclic structures, which are often found in pharmaceutical agents (Zhong & Guo, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

3-bromo-4-chloro-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXOIVJNEKSECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

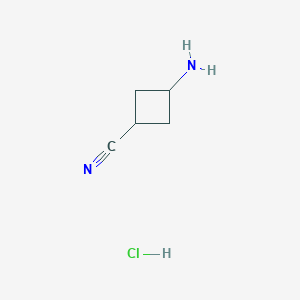

![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)

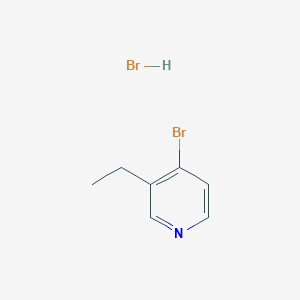

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)

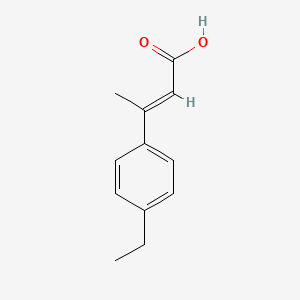

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

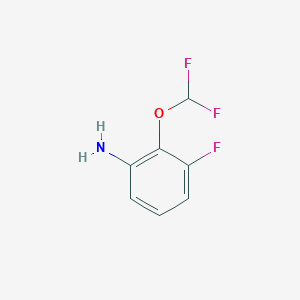

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/structure/B3034284.png)